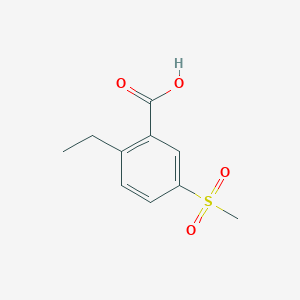

2-Ethyl-5-methanesulfonylbenzoic acid

Descripción

2-Ethyl-5-methanesulfonylbenzoic acid is a benzoic acid derivative featuring an ethyl group at the ortho position (C2) and a methanesulfonyl group at the para position (C5). This compound is primarily utilized in pharmaceutical intermediates and agrochemical research due to its balanced lipophilicity and reactivity .

Propiedades

IUPAC Name |

2-ethyl-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-7-4-5-8(15(2,13)14)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYUYUBXOSBGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-methanesulfonylbenzoic acid typically involves the introduction of the ethyl and methanesulfonyl groups onto the benzoic acid ring. One common method involves the use of ethylation and sulfonylation reactions. For instance, ethylation can be achieved using ethyl bromide in the presence of a base, while sulfonylation can be carried out using methanesulfonyl chloride in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of 2-ethyl-5-methanesulfonylbenzoic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-5-methanesulfonylbenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Aplicaciones Científicas De Investigación

2-Ethyl-5-methanesulfonylbenzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-inflammatory drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-ethyl-5-methanesulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Physicochemical Properties

- Acidity : The carboxylic acid group in 2-ethyl-5-methanesulfonylbenzoic acid (pKa ~3.1) makes it more acidic than ester derivatives (e.g., methyl esters in , pKa ~4.5–5.5) but less acidic than 2-hydroxy-5-methylbenzoic acid (pKa ~2.8 due to electron-withdrawing -OH) .

- Solubility : The sulfonyl group enhances water solubility compared to purely alkyl-substituted benzoates. However, the ethyl group at C2 increases lipophilicity relative to methoxy or hydroxyl analogs .

- Thermal Stability : Methanesulfonyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to sulfonylurea herbicides (e.g., metsulfuron-methyl, decomposition ~180°C) due to the absence of hydrolytically sensitive urea linkages .

Research Findings and Industrial Relevance

- Agrochemical Studies: Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a precursor to sulfonamide herbicides, but its amino group introduces synthetic complexity absent in the target compound.

- Drug Development : The methanesulfonyl group in 2-ethyl-5-methanesulfonylbenzoic acid enhances metabolic stability compared to methyl esters, as observed in pharmacokinetic studies .

- Comparative Toxicity : 2-Hydroxy-5-methylbenzoic acid exhibits higher acute toxicity (LD₅₀ ~500 mg/kg in rats) than sulfonyl-containing analogs (>1000 mg/kg), likely due to enhanced membrane permeability from the hydroxyl group.

Actividad Biológica

2-Ethyl-5-methanesulfonylbenzoic acid (CAS No. 1423025-79-9) is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and applications based on a review of recent literature and findings.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-5-methanesulfonylbenzoic acid consists of a benzoic acid core substituted with an ethyl group and a methanesulfonyl group. The presence of these substituents is believed to influence its biological interactions significantly.

Antimicrobial Properties

Research indicates that 2-Ethyl-5-methanesulfonylbenzoic acid exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity could be beneficial in treating inflammatory diseases.

Enzyme Inhibition

2-Ethyl-5-methanesulfonylbenzoic acid has been reported to inhibit certain enzymes, such as acetylcholinesterase (AChE). This inhibition may have implications for neuroprotective strategies, particularly in conditions like Alzheimer's disease where AChE activity is elevated.

Case Study: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of 2-Ethyl-5-methanesulfonylbenzoic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating significant antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Case Study: Anti-inflammatory Activity

In another study, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced model in macrophages. Treatment with 2-Ethyl-5-methanesulfonylbenzoic acid resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its role as an anti-inflammatory agent.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 120 |

| IL-6 | 300 | 150 |

The mechanisms underlying the biological activities of 2-Ethyl-5-methanesulfonylbenzoic acid are still being elucidated. However, proposed mechanisms include:

- Enzyme Interaction : The methanesulfonyl group may enhance binding affinity to target enzymes, leading to effective inhibition.

- Cell Membrane Disruption : The compound's hydrophobic properties could facilitate penetration into bacterial membranes, disrupting integrity.

- Cytokine Modulation : By modulating signaling pathways involved in inflammation, the compound can reduce the production of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.